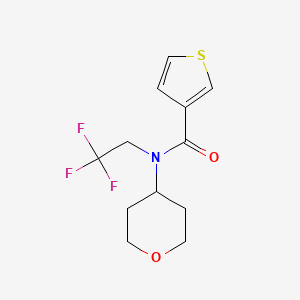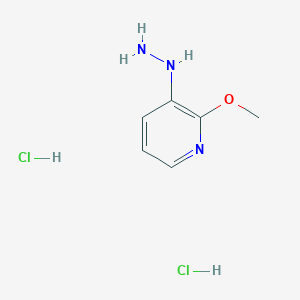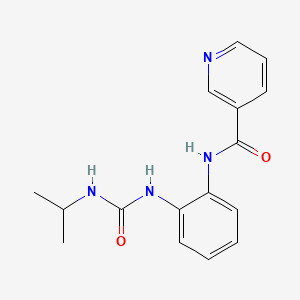
N-(2-(3-isopropylureido)phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-isopropylureido)phenyl)nicotinamide is a small molecule inhibitor of the protein BRD4, which is involved in the regulation of gene expression and has been associated with various diseases, including cancer. This compound has a molecular formula of C16H18N4O2 and a molecular weight of 298.346.
作用机制
Target of Action
N-(2-(3-isopropylureido)phenyl)nicotinamide, also known as N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is known to target ADP-ribosyl cyclase 2 in humans and Exotoxin A in Pseudomonas aeruginosa . These targets play crucial roles in cellular energy metabolism and bacterial virulence, respectively .
Mode of Action
Nicotinamide, the parent compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes . It influences human DNA repair and cellular stress responses through complex mechanisms involving cellular senescence, DNA damage, oxidative stress, inflammation, and genetic mutations .
Biochemical Pathways
Nicotinamide plays a pivotal role in the synthesis of NAD+ , contributing to redox reactions and energy production in cells . It is also involved in the kynurenine-anthranilate pathway in the liver, where tryptophan is converted to nicotinamide .
Pharmacokinetics
Nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver, and excretion occurs via the kidneys . The absorption of nicotinamide is slowed by the presence of food in the stomach and by its administration in tablet form . Peak concentrations are generally slightly higher following the liquid preparation .
Result of Action
Nicotinamide has been shown to have various biological effects, including anti-inflammatory and sebostatic roles, making it useful in anti-acne topical formulations . A formulation containing 2% N-acetyl glucosamine and 4% nicotinamide significantly reduced the detectable area of facial spots and the appearance of pigmentation .
Action Environment
Environmental factors such as diet, the presence of food in the stomach, and the formulation of the compound (tablet or liquid) can influence the absorption, action, efficacy, and stability of nicotinamide . For instance, the presence of food in the stomach and the administration of nicotinamide in tablet form slow its absorption .
生化分析
Cellular Effects
N-(2-(3-isopropylureido)phenyl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it has been observed to affect cellular metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in metabolic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly BRD4. By binding to the bromodomains of BRD4, the compound inhibits its activity, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting anti-cancer effects. Additionally, the compound may influence enzyme activity and gene expression through its effects on NAD+ levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that chronic supplementation with nicotinamide derivatives can elevate NAD+ levels and improve physiological functions over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing NAD+ metabolism and improving cellular function . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and other side effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the NAD+ salvage pathway . By modulating the activity of these enzymes, the compound can influence metabolic flux and metabolite levels, thereby affecting cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound may be transported across cell membranes by transporters such as Slc12a8, which facilitate its entry into cells . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation, thereby affecting its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
准备方法
The synthesis of N-(2-(3-isopropylureido)phenyl)nicotinamide involves multiple steps, typically starting with the preparation of the nicotinamide derivative. The synthetic route often includes the following steps:
Formation of the Nicotinamide Derivative: This step involves the reaction of nicotinic acid with an appropriate amine to form the nicotinamide derivative.
Ureido Group Introduction:
Final Coupling: The final step involves coupling the ureido-substituted nicotinamide with the phenyl group to form this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
N-(2-(3-isopropylureido)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(2-(3-isopropylureido)phenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of BRD4 and its effects on gene expression.
Biology: This compound is used in biological studies to investigate the role of BRD4 in various cellular processes, including cell proliferation and apoptosis.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, where BRD4 inhibition is a promising strategy.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
相似化合物的比较
N-(2-(3-isopropylureido)phenyl)nicotinamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)nicotinamide: This compound has a similar structure but with a chlorine atom instead of the ureido group.
N-(3-chlorophenyl)nicotinamide: Similar to the previous compound but with the chlorine atom in a different position on the phenyl ring.
N-(4-chlorophenyl)nicotinamide: Another similar compound with the chlorine atom in yet another position on the phenyl ring.
N-(2-bromophenyl)-2-chloronicotinamide: This compound has both bromine and chlorine atoms on the phenyl ring, providing different chemical properties.
The uniqueness of this compound lies in its specific inhibition of BRD4 and its potential therapeutic applications in cancer treatment.
属性
IUPAC Name |
N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)18-16(22)20-14-8-4-3-7-13(14)19-15(21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGQXXSFCMXYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
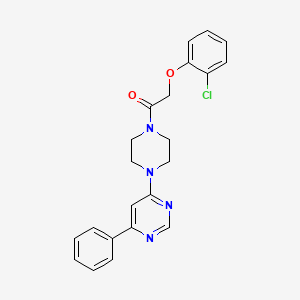
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)
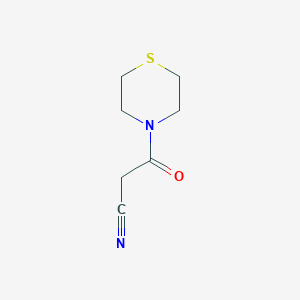
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)
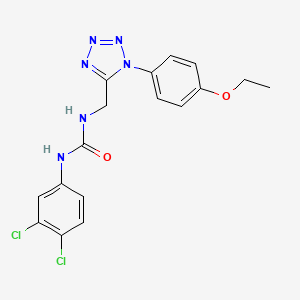
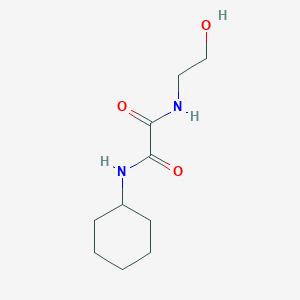
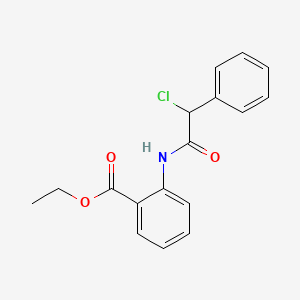
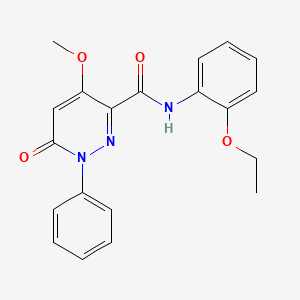
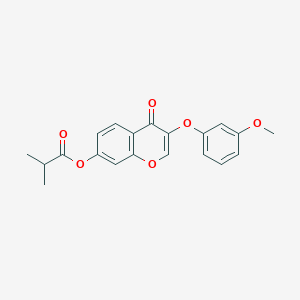
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)
